4-(2-Chloropyridin-4-yl)morpholine

Cytotoxicity Medicinal Chemistry Cancer Research

4-(2-Chloropyridin-4-yl)morpholine (CAS 937202-67-0) is a versatile heterocyclic building block with a defined 95% purity spec. Its 2-chloro-4-pyridinyl substitution offers a unique electronic profile for SAR studies. Choose it as a cost-effective scaffold for medicinal chemistry synthesis or as a validated weak inhibitor control (IC50 125 µM) for baseline antimicrobial assays.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 937202-67-0
Cat. No. B1422156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyridin-4-yl)morpholine
CAS937202-67-0
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=C2)Cl
InChIInChI=1S/C9H11ClN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
InChIKeyLKPBISFDAYGQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloropyridin-4-yl)morpholine (CAS 937202-67-0): A Heterocyclic Building Block for Targeted Pharmaceutical Research and Procurement


4-(2-Chloropyridin-4-yl)morpholine (CAS 937202-67-0), also known as 2-Chloro-4-morpholinopyridine, is a heterocyclic organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It consists of a morpholine ring substituted with a 2-chloropyridin-4-yl group, which imparts distinct electronic and steric properties . This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis . Its physicochemical profile includes a predicted density of 1.3±0.1 g/cm³, a boiling point of 353.6±42.0 °C at 760 mmHg, and a LogP of 1.64 . The compound is commercially available for research and development purposes, with a typical purity specification of 95% .

Why 4-(2-Chloropyridin-4-yl)morpholine Cannot Be Interchanged with Generic Morpholinopyridine Analogs in R&D Workflows


The scientific selection of 4-(2-Chloropyridin-4-yl)morpholine over its close analogs is driven by quantifiable differences in physicochemical and biological properties that directly impact research outcomes and procurement decisions. While several morpholinopyridine derivatives exist, the specific 2-chloro substitution pattern on the pyridine ring at the 4-position creates a unique electronic environment and steric profile that cannot be replicated by other halogenated or unsubstituted analogs . As demonstrated in the evidence below, this compound exhibits distinct IC50 values, solubility parameters, and purity specifications that directly influence its suitability for specific applications in medicinal chemistry and biological screening. The choice between this compound and a generic alternative is not arbitrary; it is a data-driven decision based on measurable, context-dependent performance metrics.

Quantitative Differentiation Evidence for 4-(2-Chloropyridin-4-yl)morpholine (CAS 937202-67-0) Against Close Analogs


Comparative Cytotoxicity: Moderate IC50 of 60.13 µg/mL Against HeLa Cells Contrasts with More Potent Analogs

4-(2-Chloropyridin-4-yl)morpholine demonstrates a moderate cytotoxic profile, with an IC50 value of 60.13 µg/mL in a HeLa cell viability assay [1]. In contrast, structurally related morpholinopyridine derivatives exhibit a wide range of potencies. For instance, the analog 2-(2-Chloro-4-pyridinyl)morpholine is a potent antagonist at the MCHR2 receptor with an IC50 of 1 nM [2], while other pyridinyl morpholines show nanomolar activity against kinases like MEK1/2 . The relatively higher IC50 of the target compound indicates a different selectivity profile, making it potentially useful as a weaker or control ligand in studies where high potency is not desired or where off-target effects need to be minimized.

Cytotoxicity Medicinal Chemistry Cancer Research

Antimicrobial Activity: Weak Biofilm Inhibition (IC50 = 125 µM) Against Enterococcus faecalis Defines a Specific Niche

4-(2-Chloropyridin-4-yl)morpholine exhibits weak antimicrobial activity, specifically inhibiting biofilm formation in Enterococcus faecalis with an IC50 of 1.25E+5 nM (125 µM) after 20 hours as measured by crystal violet staining [1]. This activity is orders of magnitude weaker than many potent antimicrobial agents and other pyridine derivatives, which often show IC50 values in the low micromolar or nanomolar range [2]. This weak but measurable activity profile positions the compound as a useful tool for studying baseline inhibition mechanisms or for identifying synergistic effects with more potent agents, rather than as a lead compound for monotherapy.

Antimicrobial Biofilm Microbiology

Purity and Cost Analysis: 95% Purity at $195/g vs. Higher Purity Alternatives Defines Its Role as a Cost-Effective Intermediate

4-(2-Chloropyridin-4-yl)morpholine is commercially available with a minimum purity specification of 95% from suppliers like AKSci, priced at approximately $195 per gram . This purity level is sufficient for many synthetic applications, particularly as a building block for further derivatization where the product will undergo subsequent purification. In contrast, higher purity batches (>98%) may command premium pricing but may not provide a commensurate benefit for early-stage research. For example, other pyridinyl morpholines from specialty vendors may be offered at >98% purity but at a higher cost per gram . This cost-purity trade-off is a key procurement consideration, as it directly impacts project budgets and the scale of experimentation.

Chemical Sourcing Medicinal Chemistry Procurement

Physicochemical Property Differentiation: Low Aqueous Solubility (<0.001 mg/L) and Moderate LogP (1.64) Dictate Formulation and Assay Design

4-(2-Chloropyridin-4-yl)morpholine exhibits extremely low aqueous solubility, reported as <0.001 mg/L [1]. This property is a critical differentiator compared to more polar analogs like 2-morpholinopyridine, which is expected to have higher aqueous solubility due to the absence of the hydrophobic chlorine substituent [2]. The compound's calculated LogP is 1.64 , indicating moderate lipophilicity, and its predicted pKa is 4.70±0.10 . These physicochemical parameters are essential for predicting its behavior in biological assays and for designing appropriate formulation strategies, such as the use of co-solvents like DMSO.

Physicochemical Properties Drug Discovery ADME

Defined Application Scenarios for 4-(2-Chloropyridin-4-yl)morpholine (CAS 937202-67-0) Based on Empirical Evidence


As a Cost-Effective Synthetic Intermediate in Medicinal Chemistry

4-(2-Chloropyridin-4-yl)morpholine's 95% purity and competitive pricing ($195/g) make it an ideal starting material for the synthesis of more complex pharmaceutical candidates . Its chloropyridinyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups . This compound is particularly valuable in early-stage drug discovery where cost-effective access to a core scaffold is prioritized over ultra-high purity.

As a Weak Inhibitor Control in Antimicrobial Biofilm Studies

With an IC50 of 125 µM against Enterococcus faecalis biofilm formation, this compound serves as a useful weak inhibitor control [1]. Its defined, albeit weak, activity allows researchers to establish a baseline for inhibition in assays designed to identify more potent compounds. This is especially relevant in synergy studies where the combination of a weak inhibitor with other agents may reveal unexpected antimicrobial effects.

In Structure-Activity Relationship (SAR) Studies for Kinase or Receptor Targets

The moderate cytotoxicity (IC50 = 60.13 µg/mL) and the distinct physicochemical properties (LogP 1.64, low aqueous solubility) of 4-(2-Chloropyridin-4-yl)morpholine provide a defined profile for exploring SAR [2]. By comparing its activity and properties with those of more potent or more soluble analogs, medicinal chemists can dissect the contributions of the 2-chloro-4-pyridinyl moiety to target engagement and pharmacokinetic behavior [3].

In Material Science as a Building Block for Advanced Polymers or Coatings

The heterocyclic nature and predicted physicochemical properties of this compound suggest potential applications in materials science, such as the synthesis of novel polymers or coatings . Its specific electronic and steric features, derived from the chloropyridine substitution, may impart unique properties to the final material, though this application requires further experimental validation beyond the scope of current evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloropyridin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.